B1580333 L-ALANINE-N-T-BOC (3,3,3-D3)

L-ALANINE-N-T-BOC (3,3,3-D3)

Cat. No.: B1580333
M. Wt: 192.23
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-ALANINE-N-T-BOC (3,3,3-D3) is a deuterated derivative of N-(tert-butoxycarbonyl)-L-alanine (Boc-L-alanine), where the three hydrogens on the methyl group (C3 position) are replaced with deuterium atoms. Its molecular formula is CD3CH(NH-Boc)CO2H, with a molecular weight of 190.20 g/mol (unlabeled form: 189.20 g/mol) . This compound is synthesized via tert-butoxycarbonyl (Boc) protection of L-alanine followed by isotopic exchange or deuterated reagent incorporation .

Properties

Molecular Weight

192.23

Purity

98%

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Name : L-Alanine-N-T-BOC (3,3,3-D3)
  • Molecular Formula : C₇H₁₃D₃N₁O₂
  • Molecular Weight : 159.19 g/mol
  • Deuterium Labeling : The presence of three deuterium atoms enhances the compound's utility in metabolic tracing and quantification.

Metabolic Studies

L-Alanine-N-T-BOC (3,3,3-D3) serves as a tracer in metabolic studies to elucidate amino acid metabolism pathways. Its deuterium labeling allows for precise tracking in mass spectrometry, making it invaluable for understanding the dynamics of amino acid metabolism and energy production.

Key Findings :

  • Utilized to trace the glucose-alanine cycle.
  • Enhanced accuracy in quantifying metabolic processes.
ApplicationDescription
Tracer for Metabolic PathwaysEnables detailed study of amino acid metabolism.
Mass SpectrometryImproves quantification accuracy in metabolic studies.

Pharmacokinetics

The pharmacokinetic profile of L-Alanine-N-T-BOC (3,3,3-D3) is influenced by its deuteration, which can lead to improved stability and bioavailability of drugs. This property is particularly relevant in drug development where understanding absorption and distribution characteristics is crucial.

Research Insights :

  • Deuterated compounds often exhibit enhanced metabolic stability.
  • Can alter the pharmacokinetic behavior of drugs involving amino acid transport.
Pharmacokinetic AspectImpact
StabilityImproved compared to non-deuterated forms.
BioavailabilityPotentially increased due to altered absorption characteristics.

Clinical Research

In clinical settings, derivatives of alanine have been investigated as potential biomarkers for diseases. Studies indicate that levels of d-amino acids like D-Alanine decrease during severe viral infections, suggesting a therapeutic role for alanine supplementation.

Case Studies :

  • Viral Infections : Research on mice infected with influenza A virus showed that D-Alanine supplementation improved survival rates and reduced disease severity.
Study FocusOutcome
Influenza A VirusD-Alanine supplementation linked to improved survival rates.

Comparison with Similar Compounds

Isotopic Labeling Patterns

L-ALANINE-N-T-BOC (3,3,3-D3) is part of a broader family of isotopically labeled Boc-alanine derivatives. Key variants include:

Compound Name Isotopic Label Molecular Weight (g/mol) CAS Number Applications References
L-ALANINE-N-T-BOC (3,3,3-D3) ³H (D) at C3 190.20 161602-47-7 NMR, metabolic tracing
L-ALANINE-N-T-BOC (15N) ¹⁵N at amino group 190.19 N/A Proteomics, enzyme kinetics
L-ALANINE-N-T-BOC (1-¹³C) ¹³C at carboxyl carbon 190.20 N/A Isotopic enrichment studies
L-ALANINE-N-T-BOC (13C3, 15N) ¹³C at C1-C3, ¹⁵N 194.21 N/A Multi-isotope tracer experiments

Key Findings :

  • Deuterated Derivatives: The 3,3,3-D3 variant exhibits kinetic isotope effects in enzymatic reactions, slowing down metabolic processing compared to non-deuterated analogs .
  • ¹³C-Labeled Analogs: Preferred for carbon flux studies due to distinct NMR splitting patterns, whereas ¹⁵N labels simplify amino group tracking in proteomics .

Comparison with Structural Analogs

Protecting Group Variants

Boc is one of several amino-protecting groups. Key analogs include:

Compound Name Protecting Group Deprotection Conditions Applications References
L-ALANINE-N-T-BOC (3,3,3-D3) Boc Trifluoroacetic acid SPPS, stable isotope labeling
L-ALANINE-N-FMOC (3,3,3-D3) Fmoc Piperidine SPPS under mild basic conditions
N-Boc-3-(2-pyridyl)-L-alanine Boc Acidic cleavage Peptide engineering, drug design

Key Findings :

  • Boc vs. Fmoc : Boc deprotection requires strong acids (e.g., TFA), while Fmoc uses bases, making Fmoc更适合 for acid-sensitive substrates .
  • Side-Chain Modifications : Derivatives like N-Boc-3-(2-pyridyl)-L-alanine introduce aromatic moieties for metal coordination or enhanced bioavailability .

Comparison with Functional Derivatives

Biodegradable Polymers

Boc-L-alanine derivatives are used in biodegradable polymers. For example:

  • Boc-Nyl3Ala-OEt : A nylon-alanine copolymer synthesized via chemoenzymatic methods, achieving 94% yield. Degrades in seawater with low environmental toxicity .
  • Poly(AlaNylXAla) : Enzymatically synthesized using papain, yielding 27% polymer. Exhibits thermal stability up to 200°C .

Key Findings :

Research Limitations and Considerations

  • Cost and Availability: Deuterated and ¹³C-labeled variants are 10–20x more expensive than non-labeled Boc-alanine (e.g., $1,063/g for 3-¹³C vs. $50/g for unlabeled) .

Preparation Methods

Preparation Methods

The preparation of L-Alanine-N-t-BOC (3,3,3-D3) generally involves two major synthetic steps:

Deuteration of L-Alanine at the Methyl Position

  • Starting Material : L-alanine (non-deuterated)
  • Deuteration Process : Exchange of the three methyl hydrogens with deuterium atoms, typically achieved by reaction with deuterated reagents such as heavy water (D2O), deuterated acids, or other deuterium sources under controlled conditions.
  • Key Considerations : Ensuring high isotopic purity (close to 99% D incorporation) is critical for the compound's utility in isotope labeling studies.
  • Typical Conditions : Acid- or base-catalyzed exchange reactions that selectively replace methyl hydrogens without racemization of the chiral center.

Protection of the Amino Group with the Boc Group

  • Reagent : Di-tert-butyl dicarbonate (Boc2O)
  • Solvent : Commonly tetrahydrofuran (THF), dimethylformamide (DMF), or other aprotic solvents
  • Reaction Conditions : Mildly basic environment to facilitate nucleophilic attack by the amino group on Boc2O, typically at room temperature or slightly elevated temperatures
  • Purpose : The Boc group protects the amino functionality during subsequent peptide synthesis steps, preventing side reactions and racemization.
  • Purification : The product is purified by column chromatography or recrystallization to isolate the Boc-protected, deuterated alanine.

Detailed Synthetic Protocol (Generalized)

Step Description Reagents/Conditions Notes
1 Deuteration of L-alanine L-alanine + D2O or deuterated acid/base, reflux or stirring at controlled temperature Achieves substitution of methyl hydrogens with deuterium; monitor by NMR for isotopic purity
2 Boc Protection Boc2O, base (e.g., triethylamine), solvent (THF/DMF), room temperature Protects amino group; reaction time varies from 1 to several hours
3 Purification Column chromatography or recrystallization Confirms product purity and isotopic incorporation

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy :
    • ^1H-NMR shows disappearance or significant reduction of methyl proton signals at δ ~1.2–1.5 ppm, confirming deuteration.
    • ^2H-NMR confirms presence of deuterium at the methyl position.
    • ^13C-NMR chemical shifts consistent with Boc-protected alanine structure.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak corresponding to the deuterated Boc-alanine (m/z ~192.2).
  • Optical Rotation : Maintains stereochemical integrity, with reported [α]^20_D values around −23° (c = 2 in acetic acid).

Preparation of Stock Solutions and Formulations

For research applications, the compound is often prepared as stock solutions with precise molarities for use in peptide synthesis or biological assays. Data from GlpBio provide detailed stock solution preparation volumes:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 5.2021 26.0105 52.021
5 mM Solution Volume (mL) 1.0404 5.2021 10.4042
10 mM Solution Volume (mL) 0.5202 2.6011 5.2021
  • Storage : Store at −20°C for up to 1 month or at −80°C for up to 6 months to maintain stability.

Research Findings and Notes on Preparation

  • Isotopic Purity : Achieving high deuterium incorporation (>99%) is essential for metabolic tracing and NMR sensitivity.
  • Boc Group Role : The Boc protecting group is stable under basic and neutral conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) for further peptide synthesis steps.
  • Solubility : The compound is soluble in organic solvents such as DMSO, DMF, and can be formulated with co-solvents like PEG300, Tween 80, or corn oil for in vivo applications.
  • Avoiding Racemization : Mild conditions during Boc protection and deuteration prevent racemization of the chiral center, preserving biological activity and stereochemistry.
  • Analytical Monitoring : Monitoring by NMR and MS throughout synthesis ensures product identity and isotopic labeling integrity.

Summary Table of Preparation Parameters

Parameter Method/Condition Outcome/Notes
Starting Material L-alanine (non-deuterated) High purity required
Deuteration Agent D2O, deuterated acid/base >99% deuterium incorporation
Boc Protection Reagent Di-tert-butyl dicarbonate (Boc2O) Amino group protection
Solvent for Boc Protection THF, DMF, or similar Aprotic, mild conditions
Reaction Temperature Room temperature to mild heating Prevents racemization
Purification Column chromatography or recrystallization High purity product
Analytical Techniques ^1H, ^2H, ^13C NMR; HRMS Confirm structure and isotopic labeling
Storage Conditions −20°C (1 month), −80°C (6 months) Maintain compound stability
Stock Solution Preparation DMSO, PEG300, Tween 80, corn oil For in vivo and in vitro use

Q & A

Q. How is L-ALANINE-N-T-BOC (3,3,3-D3) synthesized, and what analytical techniques confirm its isotopic purity?

  • Methodological Answer : The synthesis involves deuterium incorporation at the β-carbon (3,3,3-D3) via catalytic exchange or deuterated precursor reactions, followed by Boc (tert-butoxycarbonyl) protection of the amino group. Key steps include:
  • Use of deuterated reagents (e.g., D2O or deuterated propionic acid derivatives) under controlled pH and temperature to minimize isotopic scrambling .
  • Boc protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions .
    Analytical Validation :
  • NMR : ¹H NMR confirms deuterium incorporation (absence of β-CH3 signals at ~1.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment (>99% D) and detects impurities (e.g., unlabeled alanine) .
    Table 1 : Key Synthesis Parameters
ParameterTypical Value/TechniqueReference
Isotopic Purity≥99 atom % D
Boc Protection Yield85–95% (monitored by TLC or HPLC)
Deuterium SourceD2O or deuterated intermediates

Q. What role does L-ALANINE-N-T-BOC (3,3,3-D3) serve as an internal standard in quantitative metabolomics?

  • Methodological Answer : This compound is used to normalize analyte recovery and correct matrix effects in LC-/GC-MS workflows:
  • Sample Preparation : Spike into biological matrices (e.g., plasma, cell lysates) at a fixed concentration (e.g., 1 µM) .
  • Quantification : Use MRM transitions (e.g., m/z 132 → 86 for deuterated alanine) for selective detection. Calibration curves with unlabeled alanine validate linearity (R² >0.99) .
    Critical Considerations :
  • Ensure isotopic stability (no deuterium loss during extraction or derivatization).
  • Validate against matrix-specific ion suppression effects using post-column infusion .

Advanced Research Questions

Q. How can metabolic flux analysis using L-ALANINE-N-T-BOC (3,3,3-D3) resolve contradictions in glucose-alanine cycle data?

  • Methodological Answer : Discrepancies often arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic alanine pools). To address this:

Tracer Design : Co-administer ¹³C-glucose with deuterated alanine to track carbon and hydrogen flux independently .

Isotopomer Analysis : Use tandem MS (MS/MS) to distinguish between mitochondrial (deuterium-retaining) and cytosolic (deuterium-exchanged) alanine .

Kinetic Modeling : Apply compartmental models (e.g., INCA software) to integrate time-resolved isotopic enrichment data .
Case Study : In hepatic gluconeogenesis studies, deuterium retention in alanine confirmed mitochondrial pyruvate carboxylase activity, resolving conflicting data on cytosolic contributions .

Q. What experimental strategies mitigate deuterium isotope effects when using L-ALANINE-N-T-BOC (3,3,3-D3) in enzyme kinetics?

  • Methodological Answer : Deuterium kinetic isotope effects (KIEs) can alter reaction rates, leading to biased kinetic parameters. Mitigation strategies include:
  • Parallel ¹³C-Labeling : Compare results with ¹³C-alanine to isolate isotopic effects (e.g., KIE ≈ 2–3 for C-D vs. C-H bonds) .
  • Pre-steady-state Kinetics : Measure initial rates to minimize cumulative KIE impacts .
  • Computational Correction : Use density functional theory (DFT) to model KIEs and adjust experimental rate constants .
    Example : In alanine transaminase assays, deuterated alanine showed a 2.5-fold lower Vmax, which was corrected via ¹³C parallel experiments .

Q. How does isotopic scrambling affect the reliability of protein turnover studies using L-ALANINE-N-T-BOC (3,3,3-D3)?

  • Methodological Answer : Scrambling occurs via non-enzymatic H/D exchange or metabolic interconversion (e.g., alanine → pyruvate → lactate). Solutions include:
  • Time-Course Sampling : Collect timepoints <24 hrs to limit scrambling .
  • Targeted Proteomics : Use tryptic peptides with deuterium-retaining residues (e.g., N-terminal alanine) for MS analysis .
  • Control Experiments : Compare with ¹⁵N-labeled alanine to identify scrambling pathways .
    Data Interpretation : Scrambling >5% invalidates turnover rates; use mixed-effects models to adjust for partial deuterium loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.